Oxamyl
Overview
Description
Oxamyl is a carbamate insecticide known for its broad-spectrum control over various pests, including insects, nematodes, and acaricides, on a wide range of field crops, vegetables, fruits, and ornamentals. Its toxicological significance arises from its high toxicity and the risk of contamination to non-target organisms and the environment (Biancardi et al., 2022).
Synthesis Analysis
Oxamyl synthesis has been approached through non-solvent and solvent processes, with water and acetone being the mediums for the respective methods. The non-solvent process, which involves the addition of methyl isocyanate to oxamyl oxime in water, has been deemed more favorable due to its lower production cost, higher purity, absence of methyl isocyanate residues, ease of operation, and lower equipment cost, making it suitable for mass production. This process yields oxamyl with a purity of ≥99% and a yield of ≥95% (Ning, 2006).
Molecular Structure Analysis
The molecular structure of oxamyl involves a carbamate group, which is central to its function as an acetylcholinesterase inhibitor. This functionality allows oxamyl to disrupt the nervous system of pests, leading to their death. The structure-activity relationship of oxamyl is crucial for its potency as an insecticide, with the molecular configuration ensuring effective inhibition of the target enzyme.
Chemical Reactions and Properties
Oxamyl's reactivity and chemical properties are influenced by its functional groups. It undergoes typical carbamate reactions, including hydrolysis under certain conditions, leading to the formation of various degradation products. The stability of oxamyl in environmental conditions and its interaction with different substrates significantly impact its efficacy and persistence as a pesticide (Mazellier et al., 2010).
Scientific Research Applications
Nematode Control in Vegetables : Oxamyl, combined with soil fumigation using 1,3-D and/or metam sodium, can reduce root-knot nematode infection and increase vegetable yields (Desaeger et al., 2004).
Effectiveness on Tomato Plants : A concentration of 300 ppm of Oxamyl significantly reduces nematode growth, development, egg production, and larval entry into tomato plants' root systems for up to 30 days (Atilano & Gundy, 1979).
Impact on Ryegrass Cultivars : Oxamyl reduces most nematode populations, potentially contributing to increased herbage production and influencing sward composition (Yeates & Barker, 1986).
Applications in Cotton Cultivation : Oxamyl, when used with aldicarb, has shown to reduce Rotylenchulus reniformis numbers on cotton, leading to greater plant height, boll weight, and seed cotton yields (Lawrence & Mclean, 2000).
Toxicological Research : Oxamyl's developmental toxic effects in zebrafish include disrupting the mitochondrial electron transport chain and altering PI3K/Akt and p38 Mapk signaling pathways (An et al., 2022).
Bioremediation Studies : Algae like Chlorella vulgaris can enhance the biodegradation of oxamyl compounds, beneficial for controlling soil nematodes and improving plant health (El-Ansary, Hamouda, & Ahmed-Farid, 2020).
Impact on Honeybee Larvae : Oxamyl exposure in honeybee larvae may cause potential oxidative damage and affect their antioxidant enzyme system (Prezenská, Sobeková, & Sabová, 2019).
Safety And Hazards
Future Directions
The phaseout of methyl bromide and the ban on, or withdrawal of, other toxic soil fumigants and non-fumigant nematicides belonging to the organophosphate and carbamate groups are leading to changes in nematode-control strategies . Sustainable nematode-control methods are available and preferred, but not always effective enough, especially for cash crops in intensive agriculture .
properties
IUPAC Name |
methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUOCCYDRDERY-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)ON=C(C(=O)N(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S | |
Record name | OXAMYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860293 | |
Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |
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Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |
Record name | OXAMYL | |
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Record name | Oxamyl | |
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Boiling Point |
Decomposes on distillation | |
Record name | OXAMYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |
Record name | OXAMYL | |
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Record name | OXAMYL | |
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Density |
0.97 g/cu cm @ 25 °C | |
Record name | OXAMYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |
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Vapor Pressure |
0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |
Record name | OXAMYL | |
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URL | https://cameochemicals.noaa.gov/chemical/5099 | |
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Record name | Oxamyl | |
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Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
Record name | OXAMYL | |
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Product Name |
N,N-Dimethyl-alpha-methylcarbamoyloxyimino-alpha-(methylthio)acetamide | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS RN |
23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |
Record name | OXAMYL | |
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Record name | OXAMYL | |
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Record name | Oxamyl | |
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Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |
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Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |
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Record name | OXAMYL | |
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Melting Point |
212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |
Record name | OXAMYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5099 | |
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Record name | OXAMYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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